molecular formula C15H24N6O6 B12971613 (S)-(S)-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate

(S)-(S)-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate

Cat. No.: B12971613
M. Wt: 384.39 g/mol
InChI Key: DVCUGHHGLKCBMT-UWVGGRQHSA-N
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Description

The compound “(S)-(S)-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate” is a purine derivative with a complex ester linkage. The molecule features:

  • A 2-amino-6-oxopurine core, common in nucleoside analogs (e.g., acyclovir derivatives).
  • A methoxy-methoxy linker and 3-hydroxypropyl ester, likely enhancing solubility or acting as a prodrug moiety.

This compound’s structural complexity implies roles in antiviral drug development, possibly as an intermediate, impurity, or metabolite.

Properties

Molecular Formula

C15H24N6O6

Molecular Weight

384.39 g/mol

IUPAC Name

[(2S)-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxymethoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C15H24N6O6/c1-8(2)10(16)14(24)26-4-9(3-22)27-7-25-6-21-5-18-11-12(21)19-15(17)20-13(11)23/h5,8-10,22H,3-4,6-7,16H2,1-2H3,(H3,17,19,20,23)/t9-,10-/m0/s1

InChI Key

DVCUGHHGLKCBMT-UWVGGRQHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC[C@H](CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Outline

Step Description Key Reagents/Conditions Notes
1 Preparation of purine nucleobase derivative Starting from 2-amino-6-chloropurine or 2-amino-6-oxo purine, functionalization with methoxy groups using methylating agents Control of regioselectivity is essential
2 Synthesis of chiral hydroxypropyl intermediate Use of chiral epoxides or chiral glycidol derivatives to introduce hydroxypropyl moiety Stereochemistry controlled by chiral catalysts or chiral pool synthesis
3 Coupling of purine derivative with hydroxypropyl intermediate Nucleophilic substitution or Mitsunobu reaction to attach purine to hydroxypropyl group Reaction monitored by TLC and HPLC
4 Esterification with 2-amino-3-methylbutanoic acid Carbodiimide-mediated coupling (e.g., EDCI, DCC) or enzymatic esterification Protection of amino group may be required
5 Deprotection and purification Removal of protecting groups under mild acidic or basic conditions Purification by preparative HPLC or crystallization

Reaction Conditions and Analytical Monitoring

  • Temperature: Typically maintained between 0°C to 50°C depending on the step to avoid racemization or decomposition.
  • Solvents: Commonly used solvents include dimethylformamide (DMF), dichloromethane (DCM), methanol, and water mixtures.
  • pH Control: Esterification and coupling steps require pH control to prevent hydrolysis.
  • Analytical Techniques: High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to monitor reaction progress and confirm product identity and purity.

Research Findings and Optimization

  • Studies indicate that the stereochemical purity of the hydroxypropyl intermediate significantly affects the biological activity of the final compound, necessitating enantioselective synthesis or resolution techniques.
  • Modifications in the protecting groups and coupling reagents can improve yield and reduce side products.
  • Analytical data confirm that the final compound exhibits the expected stereochemistry and functional groups, verified by NMR coupling constants and MS fragmentation patterns.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Reaction temperature 0–50°C Controls reaction rate and stereochemical integrity
Solvent system DMF, DCM, MeOH, aqueous buffers Influences solubility and reaction kinetics
Coupling reagents EDCI, DCC, or enzymatic catalysts Affects esterification efficiency
Protection groups Boc, Fmoc, or TBDMS Prevents side reactions, must be removable
Purification methods Preparative HPLC, crystallization Ensures high purity and removal of isomers

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl chain.

    Reduction: Reduction reactions can target the purine base or the amino acid derivative.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

    Oxidation: Oxidized derivatives of the hydroxypropyl chain.

    Reduction: Reduced forms of the purine base or amino acid derivative.

    Substitution: Substituted derivatives at the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biology, the compound can be used to study enzyme interactions, particularly those involving purine metabolism.

Medicine

In medicine, the compound may have potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism or amino acid deficiencies.

Industry

In industry, the compound can be used in the synthesis of pharmaceuticals and other biologically active molecules.

Mechanism of Action

The mechanism of action of (S)-(S)-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate likely involves interactions with enzymes and receptors related to purine metabolism. The compound may act as an inhibitor or substrate for these enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Biological Role Stability/Storage References
Target Compound Not Available Inferred* ~600–720† Methoxy-methoxy linker, 3-hydroxypropyl ester, free amino groups Antiviral impurity/prodrug Likely requires cold storage‡
[2-[(2-Amino-6-oxo-3H-purin-9-yl)methoxy]-3-[(2S)-2-(benzyloxycarbonylamino)-3-methylbutanoyl]oxy-propyl] (2S)-ester 130914-77-1 C35H43N7O10 721.76 Benzyloxycarbonyl (Z) protecting groups on amino acids Antiviral impurity reference Neat, stable at room temp
(S)-2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl 2-amino-3-methylbutanoate hydrochloride 124832-27-5 C13H21ClN6O4 360.80 Ethyl linker, hydrochloride salt, free amino groups Prodrug candidate -20°C, dark, sealed
2-((2-Acetamido-6-oxo-1H-purin-9(6H)-yl)methoxy)propane-1,3-diyl diacetate 261506-45-0 C15H18N6O8 410.34 Acetamido purine, diacetate esters Lipophilic analog Not specified
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl bis(2-(benzyloxycarbonylamino)-3-methylbutanoate) Not Available C42H50N8O12 858.90 Bis-benzyloxycarbonyl (Z) groups, branched ester chains Synthetic intermediate Not specified

Notes:

  • *Inferred formula: Likely C20–25H30–35N6–8O8–12 based on structural analogs.
  • †Estimated based on analogs with similar substituents.
  • ‡Analogous compounds with free amino groups (e.g., ) require cold storage to prevent degradation.

Key Findings from Comparative Studies

Bioavailability and Prodrug Design :

  • The ethyl ester in ’s compound (MW 360.80) is smaller, enhancing solubility but requiring stabilization via hydrochloride salt and cold storage .
  • The benzyloxycarbonyl (Z) groups in and improve stability but reduce bioavailability, necessitating deprotection for activation .
  • The target compound’s methoxy-methoxy linker may balance solubility and metabolic stability, akin to polyethylene glycol (PEG) modifications in drug design .

Antiviral Activity: The 2-amino-6-oxopurine core is critical for binding viral polymerases, as seen in acyclovir derivatives. Structural variations in ester groups modulate cell permeability and enzymatic activation .

Synthetic Challenges :

  • The branched ester chains in require multi-step synthesis with protecting groups (e.g., benzyloxycarbonyl), increasing production complexity .
  • ’s patent highlights the use of hydrochloric acid and dioxane for deprotection, a method applicable to analogs with labile groups .

Biological Activity

(S)-(S)-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and antiviral applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C15H24N6O4C_{15}H_{24}N_{6}O_{4}, with a molecular weight of 352.39 g/mol. It features a purine base structure linked to a hydroxypropyl group and a branched amino acid moiety, which may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with nucleic acid synthesis pathways and protein functions. It is believed to inhibit specific enzymes involved in DNA replication and RNA transcription, making it a candidate for further investigation as an anticancer and antiviral agent.

Anticancer Activity

Research has indicated that the compound may exhibit anticancer properties by inhibiting the expression of oncogenes associated with cervical cancer. In vitro studies have shown that it can induce apoptosis in HPV-positive cancer cell lines such as HeLa and SiHa. The mechanism involves the inhibition of E6 and E7 oncoproteins, which are crucial for the proliferation of these cancer cells .

Antiviral Activity

The compound has also been evaluated for its antiviral properties , particularly against human papillomavirus (HPV). In silico docking studies have suggested that it can bind effectively to viral proteins, potentially disrupting their function and preventing viral replication .

Case Studies

  • Cervical Cancer Study : A study conducted by Senthilkumar et al. explored the efficacy of various analogs of the compound in inhibiting HPV E6 and E7 proteins. Results indicated that certain modifications to the structure enhanced binding affinity and reduced IC50 values compared to standard treatments .
  • Molecular Docking Analysis : Rietz et al. utilized molecular dynamics simulations to assess how substituents on the compound influence its binding to E6 proteins. Their findings highlighted specific amino acid residues critical for effective interaction, providing insights into optimizing the compound's structure for enhanced activity .

Research Findings

Recent studies have provided valuable data on the biological activity of (S)-(S)-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate:

Study Focus Findings
Senthilkumar et al. (2021)Anticancer ActivityInduced apoptosis in HPV-positive cells; inhibited E6/E7 expression
Rietz et al. (2021)Molecular DockingIdentified key residues for binding; improved docking scores with structural modifications

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